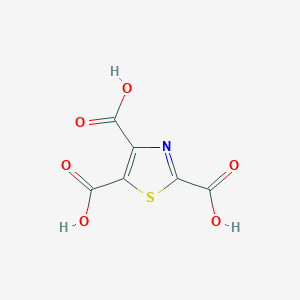

1,3-Thiazole-2,4,5-tricarboxylic acid

Description

Properties

IUPAC Name |

1,3-thiazole-2,4,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO6S/c8-4(9)1-2(5(10)11)14-3(7-1)6(12)13/h(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMPXGJJRMOELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40707985 | |

| Record name | 1,3-Thiazole-2,4,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290294-61-0 | |

| Record name | 1,3-Thiazole-2,4,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,3-Thiazole-2,4,5-tricarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,3-Thiazole-2,4,5-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the reactive positions of the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Thiazole-2,4,5-tricarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound exhibits significant antifungal and antiviral activities, making it useful in the development of new therapeutic agents.

Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Thiazole-2,4,5-tricarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, some derivatives of thiazole compounds bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

TTCA belongs to a group of melanin degradation products characterized by heterocyclic cores with carboxylic acid substituents. Key structural distinctions include:

- TTCA : Thiazole ring with three carboxylic acids (positions 2, 4, 5) .

- TDCA (Thiazole-4,5-dicarboxylic acid) : Thiazole ring with two carboxylic acids (positions 4, 5) .

- PDCA (Pyrrole-2,3-dicarboxylic acid) and PTCA (Pyrrole-2,3,5-tricarboxylic acid) : Pyrrole-based derivatives with two and three carboxylic acids, respectively .

- 4-AHP (4-Amino-3-hydroxyphenylalanine): A benzothiazine-derived amino acid generated via hydroiodic acid hydrolysis .

- BTCA (Benzothiazole carboxylic acid) : Benzothiazole derivative with carboxyl groups, less commonly detected than TTCA .

Quantitative Differences

- TTCA/PDCA Ratio : In neuromelanin, this ratio reflects the incorporation of cysteine-dopamine units (21–25% in human substantia nigra) .

- Diagnostic Utility: TTCA levels in nail samples are significantly higher in melanoma cases (6.4 ± 3.1 pmol/mg) versus benign streaks (1.0 ± 0.6 pmol/mg) .

- Conversion Factors : TTCA’s melanin content is calculated using a factor of 34, versus 7 for 4-AHP, reflecting stoichiometric differences in degradation yields .

Analytical Methods

TTCA and related markers are quantified using:

Biological Activity

1,3-Thiazole-2,4,5-tricarboxylic acid (TTCA) is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

TTCA has the molecular formula CHNOS and features a thiazole ring with three carboxylic acid groups. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

TTCA exhibits a range of biological activities, including:

- Antiviral Activity : TTCA has shown potential in inhibiting viral replication, making it a candidate for antiviral drug development.

- Antifungal Properties : The compound demonstrates significant antifungal activity against various pathogens, suggesting its use in treating fungal infections.

- Anticancer Effects : Research indicates that TTCA can induce apoptosis in cancer cells, particularly through interactions with DNA and topoisomerase II .

The mechanisms by which TTCA exerts its biological effects are multifaceted:

- DNA Interaction : TTCA derivatives can bind to DNA, leading to structural alterations that trigger cell death pathways. This is particularly evident in cancer cells where DNA damage is a critical factor in therapeutic efficacy.

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cellular processes, which can disrupt the growth of pathogens and cancer cells .

Antifungal Activity

A study demonstrated that TTCA exhibited potent antifungal effects against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents. This suggests that TTCA could be developed as a novel antifungal treatment.

Anticancer Research

In vitro studies have shown that TTCA can induce apoptosis in various cancer cell lines. For instance, compounds derived from TTCA were tested against A549 human lung adenocarcinoma cells, demonstrating IC values less than those of established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole moiety enhanced cytotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Type | Biological Activity |

|---|---|---|

| Sulfathiazole | Antimicrobial | Broad-spectrum antibacterial properties |

| Ritonavir | Antiretroviral | Effective against HIV |

| Abafungin | Antifungal | Targets fungal cell wall synthesis |

| Tiazofurin | Antineoplastic | Inhibits tumor growth |

| This compound | Diverse applications | Antiviral, antifungal, anticancer properties |

Q & A

Q. What are the standard protocols for quantifying TTCA in biological samples using HPLC?

TTCA is quantified via alkaline hydrogen peroxide (H₂O₂) oxidation followed by HPLC with UV detection. Key parameters:

- Column : Reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 μm particle size).

- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : UV absorbance at 260–280 nm.

- Sample preparation : Oxidize melanin with 1 M K₂CO₃ and 30% H₂O₂ at 25°C for 20 hours .

- Calibration : Use synthetic TTCA standards (retention time: ~12–15 minutes).

Q. What factors contribute to variability in TTCA measurements across biological replicates?

Variability arises from:

- Sample heterogeneity : Natural differences in melanin composition (e.g., feather/skin batch variations).

- Oxidation efficiency : Incomplete degradation of pheomelanin due to suboptimal H₂O₂ concentration or reaction time.

- HPLC sensitivity : Column aging or detector drift. Reported coefficient of variation (CV) for TTCA in feathers is 27.32% .

Q. How can TTCA be used to distinguish pheomelanin from eumelanin in mixed melanin systems?

- Marker specificity : TTCA is exclusive to pheomelanin degradation, while PTCA (pyrrole-2,3,5-tricarboxylic acid) marks eumelanin.

- Ratio analysis : Calculate TTCA/PTCA ratios. A ratio >1 indicates pheomelanin dominance (e.g., red hair or avian feathers) .

Advanced Research Questions

Q. How to design experiments to study photodegradation mechanisms of melanins using TTCA?

- Irradiation setup : Expose samples to UVA (320–400 nm, 10 J/cm²) for 48 hours.

- Degradation markers : Monitor TTCA/4-AHP (4-amino-3-hydroxyphenylalanine) ratios. Increased ratios indicate benzothiazine-to-benzothiazole conversion during photodegradation .

- Controls : Include synthetic eumelanin/pheomelanin and unirradiated samples.

Q. What experimental parameters optimize TTCA yield in synthetic melanin oxidation?

- Reaction time : 20 hours (prolonged oxidation reduces specificity).

- Oxidant concentration : 30% H₂O₂ in 1 M K₂CO₃.

- Temperature : 25°C (higher temperatures promote side reactions). Synthetic melanins (e.g., MEL4 in ) produce TTCA and TDCA (thiazole-4,5-dicarboxylic acid) as primary markers .

Q. How to address contradictions in TTCA detection when synthesizing melanin analogs?

- Case study : L-DOPA-derived melanin (MEL3b) with L-cysteine shows no TTCA, suggesting alternative polymerization pathways.

- Troubleshooting : Verify oxidation conditions and use complementary markers (e.g., TDCA). Structural analysis (FTIR/Raman) may confirm sulfur incorporation .

Q. What advanced techniques validate TTCA’s role in melanin structural analysis?

- LC-MS/MS : Enhances sensitivity for TTCA detection in low-abundance samples (e.g., skin biopsies).

- Isotope labeling : Track ¹³C-labeled precursors in synthetic melanins to confirm TTCA origin.

- Statistical modeling : Multivariate analysis of TTCA/PTCA/TDCA ratios to infer melanin heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.